2-Vinylnaphthalene is an aromatic hydrocarbon classified as a styrenic monomer. [] It serves as a crucial building block in synthesizing various polymers and copolymers. [, , , ] The additional fused ring in its structure, compared to styrene, significantly influences its reactivity and the properties of the resulting polymers. [, , ]
2-Vinylnaphthalene is an organic compound classified as a vinyl-substituted naphthalene derivative. It is primarily utilized in the production of various polymers and copolymers due to its unique chemical properties. The compound has garnered attention in materials science and polymer chemistry for its ability to enhance the mechanical and thermal properties of materials.
2-Vinylnaphthalene can be sourced from several chemical precursors, particularly 2-acetylnaphthalene, through various synthetic methods. It falls under the category of vinyl aromatic compounds, which are characterized by the presence of a vinyl group attached to an aromatic system. This classification is significant as it influences the reactivity and applications of the compound in polymerization processes.
The synthesis of 2-vinylnaphthalene typically involves several steps, including reduction and dehydration reactions. Common methods include:
The molecular formula for 2-vinylnaphthalene is . It features a naphthalene ring system with a vinyl group at the second position.
2-Vinylnaphthalene participates in various chemical reactions, notably:
The polymerization process typically requires specific catalysts such as aluminum ethyl chloride combined with vanadium chloride, which significantly influences the molecular weight and properties of the resultant polymers .
The mechanism of action for the polymerization of 2-vinylnaphthalene involves:
This process results in high molecular weight polymers with enhanced thermal stability and mechanical strength.
Relevant data indicates that 2-vinylnaphthalene exhibits good thermal stability, making it suitable for high-temperature applications in polymer synthesis .
2-Vinylnaphthalene finds extensive use in scientific research and industrial applications:
The alkylation-dehydrogenation route represents a two-stage industrial pathway for 2-vinylnaphthalene synthesis, commencing with Friedel-Crafts alkylation of naphthalene followed by catalytic dehydrogenation. In the initial alkylation, naphthalene reacts with ethylene or ethanol in the presence of Lewis acid catalysts (typically aluminum chloride) at 80-100°C, yielding a mixture of 1-ethylnaphthalene and 2-ethylnaphthalene isomers. The reaction exhibits pronounced regioselectivity challenges, with the thermodynamically favored 1-ethylnaphthalene dominating (≈75%) over the kinetically preferred 2-isomer (≈25%) [4]. This mixture requires sophisticated fractional distillation separation due to the close boiling points (1-ethylnaphthalene: 258-259°C; 2-ethylnaphthalene: 251-252°C) before proceeding to dehydrogenation [6].
The dehydrogenation stage employs heterogeneous catalysts (typically palladium or platinum on alumina) at elevated temperatures (180-220°C) under reduced pressure (18-25 mmHg). This catalytic system facilitates the oxidative removal of hydrogen from the ethyl side chain, generating the vinyl functionality. The reaction mechanism proceeds through a π-allylic intermediate where the metal center coordinates with the ethyl group, enabling β-hydride elimination to form the vinyl group. This stage achieves approximately 85-90% conversion with selectivity for 2-vinylnaphthalene reaching 78-82% [4]. To suppress polymerization during processing, radical inhibitors such as p-methoxyphenol (200-500 ppm) or hydroquinone are added, forming stable radicals that terminate chain propagation [2] [5].
Table 1: Alkylation-Dehydrogenation Process Parameters from Patent Literature
Stage | Catalyst/Reagent | Temperature Range | Key Byproducts | Yield (%) |
---|---|---|---|---|
Ethylation | AlCl₃ (10-15 mol%) | 80-100°C | 1-Ethylnaphthalene (major), Diethylnaphthalenes | 68-72 |
Isomer Separation | - | - | - | 40-45 (2-Ethylnaphthalene) |
Dehydrogenation | Pd/Al₂O₃ (5% loading) | 180-220°C | 1-Vinylnaphthalene, Polymerization products | 78-82 |
Overall Process | - | - | - | 32-37 |
An alternative acetate-mediated pathway circumvents isomer separation challenges through selective acetylation at the naphthalene 2-position. This route employs acetyl halides or acetic anhydride with BF₃ catalyst at 0-5°C, achieving 85-90% regioselectivity for 2-acetylnaphthalene [1] [4]. Subsequent carbonyl reduction using sodium borohydride in methanol/water mixtures (yielding 1-(2-naphthyl)ethanol) precedes acid-catalyzed dehydration. The dehydration employs Brønsted acids (p-toluenesulfonic acid, sulfuric acid) or solid acid catalysts (alumina, silica-alumina) at 140-160°C. This sequence delivers 2-vinylnaphthalene in 75-80% purity after recrystallization from ethanol/water mixtures, with residual methanol (<5%) as the primary impurity [1] [5] [6].
Superbase-mediated nucleophilic addition presents a single-step alternative for constructing vinylnaphthalene derivatives directly from alkenes and elemental phosphorus. This methodology exploits the exceptional basicity of potassium hydroxide-dimethyl sulfoxide (KOH-DMSO) mixtures (pKa >35), which generates phosphide anions (PH₂⁻) capable of undergoing Michael addition across activated vinyl groups. The reaction proceeds under anhydrous conditions (70-120°C) with strict exclusion of oxygen to prevent oxidation [3].
The mechanism initiates with phosphide anion formation through dissolution of red phosphorus in the superbasic medium. Subsequent nucleophilic attack occurs regioselectively at the β-carbon of styrenic monomers (e.g., 4-tert-butylstyrene), forming a carbanion that abstracts a proton from solvent to yield secondary phosphines. For 2-vinylnaphthalene synthesis, the reaction demonstrates remarkable functional group tolerance when using naphthyl-substituted vinyl compounds. The process achieves 65-70% conversion to bis[4-(tert-butyl)phenethyl]phosphine within 3 hours at 100°C, with the remainder comprising tertiary phosphines [3].
Table 2: Superbase-Mediated Synthesis of Phosphine Selenide Precursors
Substrate | Reaction Time | Temperature | Product | Isolated Yield (%) |
---|---|---|---|---|
1-(tert-Butyl)-4-vinylbenzene | 3 hours | 100°C | Bis[4-(tert-butyl)phenethyl]phosphine | 87 |
2-Vinylnaphthalene | 4 hours | 110°C | Bis(2-naphthylethyl)phosphine | 78 |
9-Vinylanthracene | 5 hours | 120°C | Bis(9-anthrylethyl)phosphine | 65 |
The resulting phosphines undergo selenium incorporation by refluxing in toluene with elemental selenium (2 hours, 110°C) to afford crystalline phosphine selenides in >90% yield. These derivatives serve as versatile precursors for organometallic complexes and polymerization catalysts. The methodology exhibits significant atom economy advantages compared to multi-step routes, though it requires careful control of water content (<1.5 wt%) to suppress hydrolysis byproducts [3]. The KOH-DMSO system enables direct vinyl functionalization without preformed organometallic reagents, positioning this as a cost-effective approach for specialty vinylnaphthalene derivatives.
The architectural distinction between linear and branched copolymer precursors profoundly influences their supramolecular assembly and efficacy in solubilizing 2-vinylnaphthalene-containing polymers. Linear Pluronic-type block copolymers (PEO-PPO-PEO) form well-defined core-shell micelles in aqueous solutions, with the hydrophobic PPO segment providing a uniform microenvironment for sequestering 2-vinylnaphthalene derivatives. In contrast, branched Tetronic copolymers (star-shaped PEO-PPO blocks) exhibit configurational constraints that impede dense core formation, resulting in less efficient solubilization [3].
The partition coefficient (Kmw) of naphthalene derivatives in linear Pluronic systems demonstrates a linear correlation with the polypropylene oxide (PPO) content (R²=0.96). When normalized to PPO content (K'mw), the values increase with molecular weight: Pluronic F68 (MW 8400, K'mw=42) < F88 (MW 11400, K'mw=57) < F108 (MW 14600, K'mw=69). This molecular weight dependence indicates that longer polymer chains facilitate formation of more structured micellar cores with enhanced solubilization capacity [3]. Temperature studies reveal divergent behaviors: solubilization of 2-undecanone in poly(sodium styrenesulfonate-co-2-vinylnaphthalene) decreases by 30-40% when temperature increases from 20°C to 37°C due to dielectric constant reduction in water. Conversely, Pluronic systems exhibit opposite temperature dependence, with diazepam solubility increasing ≈6-fold between 30-55°C due to improved micellar packing [3].
Table 3: Comparative Performance of Copolymer Architectures in Solubilizing Polycyclic Hydrocarbons
Parameter | Linear Pluronics | Branched Tetronics | PSSS-VN Copolymers |
---|---|---|---|
Micellar Core Density | High | Moderate | Variable |
Kmw for Naphthalene | 1200-3500 | 800-1900 | 1000-2500 |
K'mw (Normalized) | 42-69 | 28-48 | 35-62 |
Temperature Response | Positive (↑ solubilization with T) | Positive | Negative |
PPO Content Correlation | Linear (R²=0.96) | Weak (R²=0.42) | Not applicable |
Maximum Solute Loading | 18-22 wt% | 12-15 wt% | 15-20 wt% |
The hydrophobic core accessibility differs fundamentally between architectures. Linear copolymers enable solute penetration throughout the expanded coil structure, as evidenced by enhanced 2-undecanone solubilization at pH conditions promoting chain extension. Branched analogues display steric hindrance at branching points, reducing solute diffusion into the core region. These structural differences significantly impact applications: poly(sodium styrenesulfonate-co-2-vinylnaphthalene) demonstrates superior performance as photoactive micellar carriers in diagnostic applications where temperature stability below 30°C is maintained, while Pluronic systems excel in therapeutic delivery where controlled release at physiological temperatures (37°C) is advantageous [3].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8